
3-(2-氨基苯基)喹喔啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives involves several methods, including starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one to obtain amino, bromo, chloro, and other derivatives through various chemical reactions. Techniques such as oxidative cyclization have been employed for the synthesis of related compounds, highlighting the versatility and adaptability of synthetic strategies to produce a wide range of quinoxalines (Didenko et al., 2015; Faizi et al., 2018).
Molecular Structure Analysis
Quinoxalines, including 3-(2-aminophenyl)quinoxalin-2(1H)-one, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. These properties have been characterized using techniques like NMR, MS, IR, UV–vis, and X-ray, providing a comprehensive understanding of their molecular framework and laying the groundwork for further functionalization and application (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxalin-2(1H)-one derivatives participate in various chemical reactions, including Passerini- and Ugi-type reactions, which facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids. These reactions underscore the compound's reactivity and potential for creating complex molecules (Madhu et al., 2022).
Physical Properties Analysis
The physical properties of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives, such as solubility, melting points, and stability, are crucial for their application in material science and organic chemistry. These properties are influenced by the molecular structure and substituents on the quinoxaline core.
Chemical Properties Analysis
The chemical properties, including the reactivity towards different reagents, potential for substitution reactions, and the ability to form various derivatives, are key aspects of 3-(2-aminophenyl)quinoxalin-2(1H)-one chemistry. The compound's versatility is demonstrated through its use in synthesizing a broad range of quinoxaline derivatives with potential application in various fields, excluding those related to pharmacology (Ghosh & Das, 2020).
科学研究应用
化学合成和功能化
喹喔啉-2(1H)-酮衍生物,包括3-(2-氨基苯基)喹喔啉-2(1H)-酮,在化学合成中扮演着重要角色。它们被用作生物活性天然产物和合成药物中的关键结构基元。最近的研究集中在这些化合物的合成和功能化上。例如,已经开发了一种无金属的C3-烷氧羰化过程,用于制备各种喹喔啉-3-羰基化合物,这对于药物合成至关重要(Xie et al., 2019)。此外,一篇综述文章重点介绍了喹喔啉-2(1H)-酮的C–H键功能化,着重于芳基化、氨基化和酰化等修饰(Ghosh & Das, 2020)。
药物应用
由于其潜在的抗菌和抗癌特性,喹喔啉-2(1H)-酮衍生物在药物研究中起着重要作用。一项研究合成了各种取代的喹喔啉-3-酮,以评估它们的抗菌和抗癌活性,尽管结果显示对某些细菌菌株的活性仅为中等(Sanna et al., 1998)。
创新合成技术
最近在喹喔啉-2(1H)-酮衍生物合成技术方面取得了显著进展。例如,开发了一种使用Ugi 4CR/催化偶氮-Wittig序列的一锅选择性合成方法,用于生产多取代的喹喔啉-2(1H)-酮(Yan et al., 2018)。另一种显著的方法涉及无金属可见光诱导的C–H/C–H交叉脱氢偶联过程,提供了一种高效且环保的合成3-氧烷基化喹喔啉-2(1H)-酮的方法(Wei et al., 2018)。
先进的功能化方法
还探索了喹喔啉-2(1H)-酮的先进功能化方法。已经描述了一种在水中使用异氰酸酯酸促进的直接C–H羰酰化喹喔啉-2(1H)-酮的方法,为构建类似药物结构提供了一种环保的策略(Li et al., 2022)。类似地,一项关于Selectfluor介导的喹喔啉-2(1H)-酮的C-3选择性功能化的研究突出了各种功能化衍生物的合成(Sonam et al., 2023)。
安全和危害
属性
IUPAC Name |
3-(2-aminophenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPFVKXVLLERHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919607 | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-aminophenyl)quinoxalin-2(1H)-one | |
CAS RN |
91658-79-6 | |
| Record name | NSC97031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



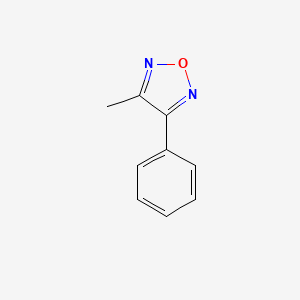

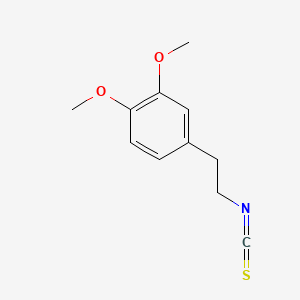


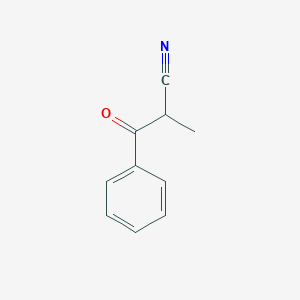




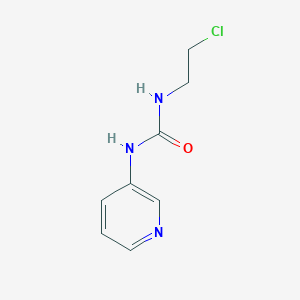
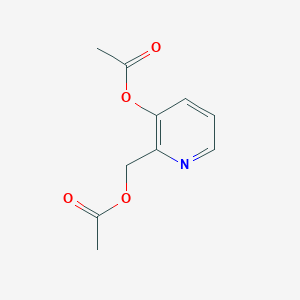
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
